Mandestrobin 2-Demethyl
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Overview
Description
Mandestrobin 2-Demethyl is a derivative of Mandestrobin, a novel fungicide developed by Sumitomo Chemical Co., Ltd. Mandestrobin is known for its methoxyacetamide structure and broad antifungal activity spectrum . This compound retains many of these properties, making it a valuable compound in agricultural and scientific research.
Preparation Methods
The synthesis of Mandestrobin 2-Demethyl involves several key steps. The primary synthetic route starts with an aryl halide and involves one-carbon-increasing reactions of carboxylic acid or an aldehyde . The reaction conditions typically require specific catalysts and solvents to ensure high yields and purity. Industrial production methods for Mandestrobin and its derivatives, including this compound, have been optimized to achieve high efficiency and scalability .
Chemical Reactions Analysis
Mandestrobin 2-Demethyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Mandestrobin 2-Demethyl has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new fungicides.
Biology: The compound is studied for its effects on plant pathogens and its potential to enhance crop yields.
Medicine: Research is ongoing to explore its potential antifungal properties in medical applications.
Mechanism of Action
Mandestrobin 2-Demethyl exerts its effects by inhibiting the cytochrome bc1 complex (Complex III) on the mitochondrial respiratory chain of fungi . This inhibition disrupts the energy production process in fungal cells, leading to their death. The molecular targets and pathways involved include the quinone outside (QO) site on the respiratory chain .
Comparison with Similar Compounds
Mandestrobin 2-Demethyl is part of the strobilurin group of fungicides, which are known for their broad-spectrum antifungal activity. Similar compounds include:
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: Known for its additional physiological effects on treated plants.
Trifloxystrobin: Used widely in agriculture for its effectiveness against a variety of fungal pathogens. This compound is unique due to its specific methoxyacetamide structure, which provides distinct advantages in terms of efficacy and safety.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C18H21NO3/c1-12-8-9-13(2)16(10-12)22-11-14-6-4-5-7-15(14)17(20)18(21)19-3/h4-10,17,20H,11H2,1-3H3,(H,19,21) |
InChI Key |
OYKCFMMPPNZXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)O |
Origin of Product |
United States |
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